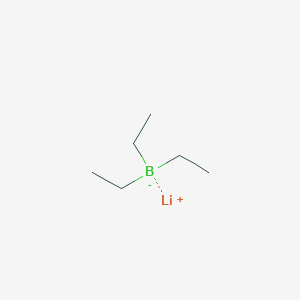

Lithium triethylborohydride

Description

Properties

InChI |

InChI=1S/C6H15B.Li/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCNGINELBODDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BLi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897726 | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] 10.59% Tetrahydrofuran solution: Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Lithium triethylborohydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22560-16-3 | |

| Record name | Lithium triethylborohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium triethylhydroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium triethylhydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM TRIETHYLBOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1ML638JFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a "Super-Hydride": A Technical Guide to the Discovery and Synthesis of Lithium Triethylborohydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the quest for potent, selective, and versatile reducing agents is perpetual. Among the pantheon of such reagents, lithium triethylborohydride (LiEt₃BH), commercially known as Super-Hydride®, stands out for its exceptional reactivity and broad utility.[1][2][3] This organoboron compound has carved a niche for itself in the toolkit of chemists, enabling transformations that are often challenging with more conventional hydride donors like lithium aluminum hydride (LAH) or sodium borohydride.[4][5][6] This in-depth guide provides a comprehensive overview of the discovery, synthesis, and fundamental principles of lithium triethylborohydride, offering field-proven insights for its effective application in research and development.

Historical Context and Discovery: A Tale of Wartime Research and Serendipitous Science

However, it was not until the 1970s that the full potential of lithium triethylborohydride was unlocked and brought to the forefront of synthetic chemistry. Herbert C. Brown, who would later receive the Nobel Prize in Chemistry in 1979 for his work on organoboranes, along with his collaborators S. C. Kim and S. Krishnamurthy, systematically investigated and reported on the remarkable reducing properties of this compound.[2][9] Their work established LiEt₃BH as an exceptionally powerful and selective nucleophilic reducing agent, earning it the moniker "Super-Hydride."[2][9]

Synthesis of Lithium Triethylborohydride: From Precursors to a Potent Reagent

The most prevalent and commercially adopted synthesis of lithium triethylborohydride involves the reaction of lithium hydride (LiH) with triethylborane (Et₃B) in an ethereal solvent, typically tetrahydrofuran (THF).[1][4] This method is lauded for its high yield, often approaching 99%, and the stability of the resulting THF solution when stored under an inert atmosphere.[4]

Causality Behind Experimental Choices

The choice of THF as the solvent is critical. It not only dissolves the reactants but also forms a stable complex with the resulting lithium triethylborohydride, preventing its decomposition. The use of an inert atmosphere, such as argon or nitrogen, is non-negotiable due to the pyrophoric nature of triethylborane and the sensitivity of the product to air and moisture.[1][2]

Experimental Protocol: Synthesis of Lithium Triethylborohydride in THF

Objective: To prepare a standardized solution of lithium triethylborohydride in tetrahydrofuran.

Materials:

-

Lithium hydride (LiH), powder

-

Triethylborane (Et₃B), neat or as a solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Cannula and syringes

Procedure:

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is assembled under a positive pressure of inert gas.

-

Reagent Addition: Anhydrous THF is cannulated into the flask, followed by the careful addition of lithium hydride powder.

-

Reaction Initiation: The suspension is stirred, and triethylborane is added dropwise via syringe at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases and all the lithium hydride has reacted. This can be visually monitored as the solid LiH disappears.

-

Filtration and Standardization: The resulting clear solution is carefully cannulated away from any unreacted lithium hydride. The concentration of the lithium triethylborohydride solution is then determined by a standard titration method, for example, by quenching an aliquot with a known excess of acid and back-titrating with a standardized base.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Lithium Triethylborohydride.

Alternative Synthetic Route

An alternative method for the preparation of lithium triethylborohydride involves the reaction of triethylborane with tert-butyllithium in pentane at low temperatures.[2] While effective, the use of the highly pyrophoric tert-butyllithium requires stringent safety precautions.

Physicochemical Properties and Reactivity Profile

Lithium triethylborohydride is commercially available as a colorless to pale yellow liquid, typically as a 1.0 M solution in THF.[2] The pure, solid form consists of colorless crystals.[2][10]

| Property | Value |

| Chemical Formula | Li(C₂H₅)₃BH[1] |

| Molar Mass | 105.95 g/mol [4] |

| Appearance | Colorless to yellow liquid (as THF solution)[1] |

| Density | 0.890 g/cm³ (as THF solution)[4] |

| Boiling Point | 66 °C (THF)[4] |

| Solubility in Water | Reacts violently[1] |

The remarkable reactivity of LiEt₃BH stems from the electronic nature of the boron-hydrogen bond.[4] The three electron-donating ethyl groups on the boron atom increase the electron density on the boron, which in turn enhances the hydridic character of the hydrogen atom.[4] This makes the hydride a potent nucleophile, capable of attacking a wide range of electrophilic centers.

Mechanism of Reduction: A Nucleophilic Hydride Transfer

The primary mode of action for lithium triethylborohydride is the nucleophilic transfer of a hydride ion (H⁻) to an electrophilic substrate. In the case of carbonyl reduction, the hydride attacks the electrophilic carbonyl carbon, leading to the formation of a tetraalkoxyborate intermediate. Subsequent hydrolysis or workup liberates the corresponding alcohol.

General Reduction Mechanism Diagramdot

Sources

- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Lithium Triethylborohydride | 22560-16-3 [chemicalbook.com]

- 4. Lithium_triethylborohydride [chemeurope.com]

- 5. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

- 7. Herbert Charles Brown | Biography, Significance, Discoveries, & Nobel Prize | Britannica [britannica.com]

- 8. science.widener.edu [science.widener.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lithium Triethylborohydride [drugfuture.com]

Introduction: The Advent of a "Super-Hydride"

An In-Depth Technical Guide to Lithium Triethylborohydride (LiTEBH)

Lithium triethylborohydride (LiEt₃BH), widely known by its trade name Super-Hydride®, is a powerful and highly selective organoborane reducing agent.[1][2][3] Since its introduction by H.C. Brown and his colleagues, it has become an indispensable tool in modern organic synthesis for transformations that are often sluggish or unselective with conventional reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of LiTEBH, grounded in field-proven insights and safety protocols. We will explore the causality behind its exceptional reactivity, detail its applications, and provide validated protocols for its safe and effective use.

Section 1: Core Physicochemical and Structural Properties

The remarkable reactivity of LiTEBH stems from its unique electronic and structural characteristics. Understanding these foundational properties is critical for its effective application and safe handling.

Physical Properties

LiTEBH is typically supplied and used as a 1.0 M solution in tetrahydrofuran (THF), appearing as a colorless to pale yellow liquid.[1][2][3] The pure, solid form consists of colorless crystals.[1][5] While stable indefinitely in THF solution under a strict inert atmosphere, its properties necessitate careful handling.[2][4]

Table 1: Physical and Chemical Properties of LiTEBH

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₆BLi or Li(C₂H₅)₃BH | [1][3] |

| Molar Mass | 105.94 g/mol | [1][5] |

| Common Names | Super-Hydride®, LiTEBH | [2][3] |

| CAS Number | 22560-16-3 | [2][5] |

| Appearance | Colorless to yellow liquid (as THF solution); Colorless crystals (solid) | [1][3][4] |

| Density | 0.892 g/mL (1.0 M solution in THF at 25 °C) | [1][6] |

| Melting Point | 66–67 °C | [1][5] |

| Solubility | Moderately soluble in benzene, toluene, n-hexane | [5] |

| Reactivity with Water | Violent, exothermic reaction | [1][3][4][5] |

| Reactivity with Air | Unstable; pyrophoric triethylborane can be released | [1][5][7] |

Structural Basis of Reactivity

The exceptional nucleophilicity of LiTEBH is a direct consequence of its electronic structure. The boron-hydrogen (B-H) bond is highly polarized due to hydrogen being more electronegative than boron. This effect is further amplified by the three electron-donating ethyl groups attached to the boron atom, which increase the electron density on the boron and, consequently, on the hydride.[4] This polarization results in a highly "active" and sterically accessible hydride (H⁻) that is significantly more nucleophilic than those in LiAlH₄ or LiBH₄, making LiTEBH an exceptionally potent hydride donor.[2][4]

Section 2: Chemical Reactivity and Synthetic Applications

LiTEBH is a versatile reagent capable of reducing a vast array of functional groups, often with high levels of chemo- and stereoselectivity.[1][2] Its power surpasses that of many other common hydride reagents, enabling difficult reductions of sterically hindered substrates.[3]

Reactivity Profile

The primary application of LiTEBH is the reduction of carbonyls and other electrophilic functional groups. Its reactivity spectrum is broad and includes:

-

Aldehydes and Ketones: Rapidly reduced to the corresponding primary and secondary alcohols. LiTEBH is particularly effective for sterically demanding ketones.[3][4]

-

Esters and Lactones: Efficiently reduced to primary alcohols and diols, respectively.[1][3][4] This is a key advantage over sodium borohydride, which is generally unreactive toward esters.

-

Epoxides: Undergo regioselective ring-opening to yield the more substituted (Markovnikov) alcohol, a result of hydride attack at the least hindered carbon.[1][3][8]

-

Alkyl Halides: Readily reduced to the corresponding alkanes.[3][6]

-

Mesylates and Tosylates: Can be reductively cleaved to form hydrocarbons.[3][4][6]

-

Amides and Pyridines: Tertiary amides can be reduced to alcohols, while pyridines and isoquinolines can be reduced to their saturated heterocyclic counterparts (piperidines and tetrahydroisoquinolines).[3][4]

Figure 1: A summary of functional groups readily reduced by LiTEBH.

Advanced Applications

Beyond standard reductions, LiTEBH is employed in more complex transformations:

-

Reductive Cyclizations: It can initiate cyclization reactions, forming key ring structures in natural product synthesis.[1][8][9]

-

Hydrodefluorination: In conjunction with a nickel catalyst, LiTEBH can be used for the hydrodefluorination of C-F bonds.[8][9]

-

Stereoselective Reductions: It is a reagent of choice for diastereoselective reductions, such as the synthesis of specific β-hydroxy esters and aziridines.[1][10]

Section 3: Protocols for Safe Handling and Experimental Use

The high reactivity of LiTEBH mandates strict adherence to safety protocols. It is pyrophoric, reacts violently with water and protic solvents, and can cause severe burns.[1][3][4][7] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE).

Hazard Analysis and Mitigation Workflow

The primary hazards are flammability and corrosivity. The release of flammable hydrogen gas and pyrophoric triethylborane upon contact with water or alcohols is a major risk.[3][4]

Figure 3: A step-by-step workflow for a typical ester reduction using LiTEBH.

Conclusion

Lithium triethylborohydride is a uniquely powerful and selective reducing agent whose utility in organic synthesis is well-established. Its enhanced reactivity, derived from its distinct electronic structure, allows for transformations that are challenging with other hydride donors. However, this high reactivity necessitates a thorough understanding of its properties and strict adherence to rigorous safety and handling protocols. By leveraging the insights and procedures outlined in this guide, researchers can safely and effectively harness the full synthetic potential of this "Super-Hydride."

References

- Lithium triethylborohydride. Grokipedia.

- What is Lithium Triethylborohydride and how is it used in organic chemistry? Guidechem.

- The Versatility of LiTEBH: Beyond Basic Reductions. (2025-12-17).

- Lithium triethylborohydride. chemeurope.com.

- Lithium Triethylborohydride. DrugFuture.

- Lithium triethylborohydride. Wikipedia.

- SAFETY DATA SHEET - Lithium triethylborohydride, 1M in THF. Fisher Scientific.

-

Brown, H. C., Kim, S. C., & Krishnamurthy, S. (1980). Selective reductions. 26. Lithium triethylborohydride as an exceptionally powerful and selective reducing agent in organic synthesis. Exploration of the reactions with selected organic compounds containing representative functional groups. The Journal of Organic Chemistry, 45(1), 1–11. [Link]

- Lithium triethylborohydride SDS, 22560-16-3 Safety D

- Material Safety Data Sheet - Lithium borohydride, 95%. Cole-Parmer.

- SAFETY DATA SHEET - Lithium borohydride. Sigma-Aldrich.

-

Lithium triethylborohydride, LiTEBH, Superhydride. Organic Chemistry Portal. [Link]

- SAFETY DATA SHEET - Lithium Borohydride (ca. 4mol/L in Tetrahydrofuran). TCI Chemicals.

-

Lithium borohydride. Wikipedia. [Link]

-

ONE-POT PREPARATION OF 1-TERT-BUTOXYCARBONYL-2,3-DIHYDROPYRROLE. Organic Syntheses Procedure. [Link]

- Lithium Triethylborohydride as Catalyst for Solvent-Free Hydroboration of Aldehydes and Ketones. The Royal Society of Chemistry.

-

1H NMR and IR-spectroscopic data for some transition metal tetrahydroborates. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 4. Lithium_triethylborohydride [chemeurope.com]

- 5. Lithium Triethylborohydride [drugfuture.com]

- 6. 超水素化® 溶液 1.0 M lithium triethylborohydride in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Lithium Triethylborohydride | 22560-16-3 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]

The "Super Hydride": An In-Depth Technical Guide to the Mechanism of Reduction by Lithium Triethylborohydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lithium triethylborohydride (LiEt₃BH), commercially known as Super-Hydride®, stands as a premier reducing agent in the arsenal of synthetic organic chemists.[1][2] Its exceptional nucleophilicity and steric bulk confer a unique combination of high reactivity and selectivity, often surpassing that of conventional hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[2][3] This guide provides a comprehensive exploration of the mechanistic underpinnings of LiEt₃BH reductions. We will delve into the nuanced interplay of electronic and steric factors that govern its reactivity, the stereochemical outcomes of carbonyl reductions through the lens of established models, and its efficacy in the reductive cleavage of various functional groups. This document is intended to serve as a technical resource, offering not only theoretical insights but also practical, field-proven protocols for the safe and effective application of this powerful reagent in complex synthetic endeavors, particularly within the realm of drug development.

Introduction: The Advent of a "Super Hydride"

First introduced in the 1970s, lithium triethylborohydride quickly garnered the moniker "Super-Hydride" for its remarkable potency as a nucleophilic hydride source.[4] Structurally, it is an organoborane compound, prepared from the reaction of lithium hydride with triethylborane in an ethereal solvent such as tetrahydrofuran (THF).[3][5] The resulting THF complex is a stable solution that can be stored for extended periods under an inert atmosphere.[3]

The enhanced reactivity of LiEt₃BH compared to its parent compound, lithium borohydride, stems from the electronic influence of the three ethyl groups. These electron-donating alkyl groups increase the electron density on the boron atom, which in turn enhances the hydridic character of the B-H bond, making the hydride ion more readily available for nucleophilic attack.[2] This heightened nucleophilicity allows for the rapid reduction of a wide array of functional groups, even those that are sterically hindered or electronically deactivated.[1][5]

The Core Mechanism: A Tale of Nucleophilic Attack and Coordination

The primary mode of action for lithium triethylborohydride is the nucleophilic transfer of a hydride ion (H⁻) to an electrophilic center. However, a comprehensive understanding of its mechanism requires an appreciation for the cooperative role of the lithium cation and the steric environment created by the triethylborane moiety.

The Role of the Lithium Cation: A Lewis Acidic Assistant

In the reduction of carbonyl compounds, the lithium cation plays a crucial role as a Lewis acid. It coordinates to the lone pair of electrons on the carbonyl oxygen, thereby polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon.[6] This activation facilitates the subsequent nucleophilic attack by the hydride ion. This coordination is a key factor in the enhanced reactivity of lithium-based hydrides compared to their sodium or potassium counterparts.[7]

Stereoselectivity in Carbonyl Reductions: Navigating the Transition State

The stereochemical outcome of the reduction of chiral or prochiral ketones by LiEt₃BH is a critical consideration in asymmetric synthesis. The facial selectivity of the hydride attack is governed by the steric and electronic environment of the carbonyl group, and can often be predicted using established transition state models.

-

Felkin-Anh Model: In the absence of a chelating group alpha to the carbonyl, the Felkin-Anh model is generally predictive. The largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile (the hydride) to minimize steric interactions. The hydride then attacks the carbonyl carbon from the less hindered face.

-

Cram-Chelate Model: When a Lewis basic heteroatom (e.g., oxygen or nitrogen) is present at the α-position, chelation control can dominate the stereochemical outcome. The lithium cation coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five- or six-membered ring. This chelation locks the conformation of the substrate, and the hydride is delivered to the less sterically encumbered face of the carbonyl. The bulky nature of the triethylborohydride often enhances the diastereoselectivity observed in these cases.

Applications in Organic Synthesis: A Versatile Workhorse

Lithium triethylborohydride exhibits broad functional group tolerance and exceptional reactivity, making it a valuable tool for a variety of synthetic transformations.

Reduction of Carbonyl Compounds

LiEt₃BH rapidly and quantitatively reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[8] Its steric bulk allows for the efficient reduction of even highly hindered ketones, a task that can be challenging for less bulky hydride reagents.[1][5]

| Substrate | Product | Typical Conditions | Yield (%) | Reference |

| 2,2,4,4-Tetramethyl-3-pentanone | 2,2,4,4-Tetramethyl-3-pentanol | THF, 0 °C | >95 | [1][5] |

| Camphor | Isoborneol | THF, 0 °C | >99 (exo) | [8] |

| γ-Butyrolactone | 1,4-Butanediol | THF, 0 °C | 94 | [2] |

| Methyl benzoate | Benzyl alcohol | THF, 0 °C | >95 | [8] |

Reductive Cleavage of Epoxides

The ring-opening of epoxides with LiEt₃BH is a highly regioselective process. The hydride attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism, leading to the formation of the corresponding alcohol.[1][5] This regioselectivity is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is paramount.

"Epoxide" [label=<

| R¹ | R² | |

| / | ||

| C | --- | C |

| / | ||

| O |

>];

"LiEt3BH" [label="LiEt₃BH", fontcolor="#4285F4"]; "Transition_State" [label="[Transition State]", shape=box, style=dashed]; "Alcohol" [label="Alcohol"]; "Workup" [label="Aqueous Workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Epoxide" -> "Transition_State"; "LiEt3BH" -> "Transition_State" [label="Sₙ2 attack at less hindered carbon", color="#34A853"]; "Transition_State" -> "Alcohol" [label="Ring Opening"]; "Alcohol" -> "Workup"; } "Caption: Regioselective ring-opening of an epoxide."

Reduction of Esters and Lactones

Esters and lactones are readily reduced to the corresponding primary alcohols and diols, respectively, by LiEt₃BH.[2] The reaction typically proceeds rapidly at low temperatures and is often cleaner and higher yielding than reductions with LiAlH₄.

Reductive Dehalogenation and Detosylation

LiEt₃BH is an exceptionally powerful nucleophile for Sₙ2 displacement reactions.[9] This property makes it highly effective for the reductive dehalogenation of alkyl halides and the detosylation of alkyl tosylates, even at sterically congested centers.[9][10]

Experimental Protocols and Safety Considerations

The potent reactivity of lithium triethylborohydride necessitates strict adherence to safety protocols and handling procedures. It is a pyrophoric material, meaning it can ignite spontaneously upon contact with air and reacts violently with water.[5] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

General Experimental Setup

Representative Protocol: Reduction of a Hindered Ketone

-

Preparation: Under a positive pressure of argon, a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with a solution of the hindered ketone in anhydrous THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of LiEt₃BH: A 1.0 M solution of lithium triethylborohydride in THF is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C, followed by the cautious addition of saturated aqueous sodium potassium tartrate (Rochelle's salt) solution.

-

Work-up: The mixture is allowed to warm to room temperature and stirred until the layers become clear. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Safety and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling LiEt₃BH.[3][9][11][12]

-

Quenching Excess Reagent: Unused LiEt₃BH and reaction residues must be quenched with extreme caution. A common procedure involves the slow, dropwise addition of isopropanol to a cooled, diluted solution of the reagent in an inert solvent, followed by methanol, and finally water.[13]

-

Waste Disposal: The quenched aqueous waste should be neutralized and disposed of in accordance with local regulations for hazardous chemical waste.[14][15][16]

Conclusion

Lithium triethylborohydride is a powerful and selective reducing agent that offers significant advantages in modern organic synthesis. Its high reactivity, coupled with predictable stereochemical control, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its underlying mechanistic principles, as well as strict adherence to safe handling protocols, is essential for its effective and responsible use in the laboratory. This guide has provided a detailed overview of the core concepts and practical considerations necessary for harnessing the full potential of this "Super Hydride" in research and development.

References

-

Wikipedia. Lithium triethylborohydride. [Link]

-

Purdue University. Pyrophoric Materials - Environmental Health and Safety. [Link]

-

Central Washington University. Safe Handling of Pyrophoric Chemicals. [Link]

-

Sciencemadness.org. Selective Reductions. 31. Lithium Triethylborohydride as an Exceptionally Powerful Nucleophile. A New and Remarkably. [Link]

-

Organic Syntheses. 70 °C (internal temperature) and a solution of lithium - triethylborohydride - (Super Hydride ® , 81.0 mL. [Link]

-

Chemistry Stack Exchange. What is role of lithium ion when LiAlH4 reduces carbonyl groups?. [Link]

-

University of Calgary. felkin-ahn and cram chelate. [Link]

-

Organic Chemistry Portal. Lithium triethylborohydride, LiTEBH, Superhydride. [Link]

-

Khan Academy. Reduction of carbonyl compounds_worked example (video). [Link]

-

Richmond Sarpong Group. Quenching of Pyrophoric Materials. [Link]

-

University of Cape Town. SOP: ORDERING & STORAGE OF HYDRIDES. [Link]

-

Chemistry Stack Exchange. Effect of protecting group on diastereoselectivity of LiAlH4 reduction of α-hydroxyketones. [Link]

-

Chemistry LibreTexts. 20.6 Enantioselective Carbonyl Reductions. [Link]

-

Wikipedia. Lithium triethylborohydride. [Link]

-

Andrew G Myers Research Group. Chem 115. [Link]

-

Reddit. Any tips or resources on handling Super-Hydride : r/chemistry. [Link]

-

PubMed Central. Coordination of LiH Molecules to Mo≣Mo Bonds: Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4, and Mo6Li9H18 Clusters. [Link]

-

Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

-

ACS Publications. THE JOURYAL OF Organic Chemistry. [Link]

-

Journal of the American Chemical Society. Coordination of LiH Molecules to Mo≣Mo Bonds: Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4, and Mo6Li9H18 Clusters. [Link]

-

DAV University. Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

-

ACS Publications. THE JOURYAL OF Organic Chemistry. [Link]

-

chemeurope.com. Lithium triethylborohydride. [Link]

-

Chemistry LibreTexts. 20.6 Enantioselective Carbonyl Reductions. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. Coordination of LiH Molecules to Mo≣Mo Bonds. Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4 and Mo6Li9H18 Clus-. [Link]

-

ACS Publications. Lithium triethylborohydride reduction of alkyl methanesulfonate esters | The Journal of Organic Chemistry. [Link]

-

RSC Publishing. 1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts. [Link]

-

Wiley. Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]

-

Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials Link downloads document, Link opens in new window. [Link]

-

Emory University. Chemical Waste Disposal Guidelines. [Link]

-

McGill University. WORKING WITH PYROPHORIC COMPOUNDS. [Link]

-

Virginia Tech. Quenching Reactive Substances. [Link]

-

EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

-

SciSpace. (PDF) Electronic aspects of the hydride transfer mechanism. Ab initio analytical gradient studies of the cyclopropenyl‐cation/lithium hydride model reactant system (1985) | Orlando Tapia. [Link]

-

Boston University. Chemical Waste Management Guide | Environmental Health & Safety. [Link]

-

Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

Sources

- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. research.uga.edu [research.uga.edu]

- 9. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]

- 10. davuniversity.org [davuniversity.org]

- 11. ors.od.nih.gov [ors.od.nih.gov]

- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 13. sarponggroup.com [sarponggroup.com]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]

- 16. ic.ptb.de [ic.ptb.de]

A Spectroscopic Guide to Lithium Triethylborohydride: Unveiling the "Super-Hydride"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Lithium triethylborohydride (Li(C₂H₅)₃BH), widely known by its trade name Super-Hydride®, is a uniquely powerful and selective reducing agent in the toolkit of synthetic chemists.[1] Its heightened reactivity compared to more common reagents like sodium borohydride or even lithium aluminum hydride stems from the electronic influence of the three ethyl groups, which increase the electron density on the boron-hydrogen bond, thereby enhancing its hydridic character.[2] A thorough understanding of its structural and electronic properties is paramount for its effective and safe utilization. This guide provides a comprehensive overview of the spectroscopic characteristics of Lithium triethylborohydride, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings of its spectral features, provide detailed protocols for sample handling and data acquisition for this air-sensitive compound, and present a compilation of available spectral data to aid in its characterization and quality assessment.

The Molecular Architecture and its Spectroscopic Implications

Lithium triethylborohydride exists as an ion pair, consisting of a lithium cation (Li⁺) and a triethylborohydride anion ([BH(C₂H₅)₃]⁻).[3] In its common solvent, tetrahydrofuran (THF), the lithium cation is typically solvated.[3] The core of its reactivity lies in the tetra-coordinate boron center of the anion. The boron atom is sp³ hybridized, bonded to three ethyl groups and one hydrogen atom. This geometry and the specific atoms involved dictate the features we observe in its NMR and IR spectra.

The ethyl groups are electron-donating, which has a profound effect on the B-H bond. This increased electron density makes the hydride more "hydridic" and thus a more potent nucleophile.[2] Spectroscopically, this electronic environment influences the chemical shifts of the nuclei, particularly the ¹H of the hydride and the ¹¹B nucleus. Furthermore, the vibrational energy of the B-H bond, observed in the IR spectrum, will be characteristic of this specific borohydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of Lithium triethylborohydride, providing detailed information about its structure and purity. Due to the presence of magnetically active nuclei (¹H, ¹¹B, and ⁷Li), a multi-nuclear NMR approach provides the most complete picture.

Challenges and Causality in Experimental Design

The primary challenge in acquiring high-quality NMR data for Lithium triethylborohydride is its extreme sensitivity to air and moisture.[4] The compound reacts violently with water and exothermically with alcohols, releasing flammable hydrogen gas and pyrophoric triethylborane.[2] Therefore, all sample preparation and handling must be conducted under an inert atmosphere, such as argon or nitrogen, using either a glovebox or Schlenk line techniques.[5][6]

The choice of solvent is also critical. Deuterated tetrahydrofuran (THF-d₈) is the solvent of choice, as Lithium triethylborohydride is typically sold and used as a solution in THF.[3] Using THF-d₈ ensures that the solvent signals do not overwhelm the analyte signals in ¹H NMR and provides a chemical environment that is representative of its typical use.

Expected NMR Spectral Data

While a comprehensive, publicly available dataset is elusive, based on the known spectra of analogous borohydrides and general principles of NMR, we can predict the key features of the NMR spectra of Lithium triethylborohydride in THF-d₈.

Table 1: Predicted NMR Spectroscopic Data for Lithium Triethylborohydride in THF-d₈

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling | Rationale and Notes |

| ¹H | ~ -0.5 to -2.0 ppm | Broad Quartet | ¹J(¹¹B,¹H) | The hydride proton directly attached to boron is expected to be significantly upfield due to the shielding effect of the boron atom. It will be split into a quartet by the ¹¹B nucleus (I=3/2). The signal is often broad due to quadrupolar relaxation of the boron nucleus. |

| ~ 0.8 - 1.2 ppm | Multiplet | These signals correspond to the protons of the ethyl groups. The exact chemical shifts and multiplicities will depend on the specific rotational conformations and potential complexities from coupling to both other protons and the ¹¹B nucleus. | ||

| ¹¹B | ~ -10 to -30 ppm | Broad Singlet or Multiplet | Tetracoordinate boron hydrides typically resonate in the upfield region of the ¹¹B NMR spectrum.[7] Alkyl substitution tends to shift the resonance downfield compared to the unsubstituted borohydride anion ([BH₄]⁻).[7] The signal may be a broad singlet due to quadrupolar relaxation or could show coupling to the hydride proton. | |

| ⁷Li | ~ 0 to 2 ppm | Singlet | The chemical shift of the lithium cation is sensitive to its coordination environment. In THF, the solvated Li⁺ ion is expected to give a sharp singlet in this region. |

Experimental Protocol: NMR Sample Preparation

The following protocol outlines the steps for preparing an air-sensitive NMR sample of Lithium triethylborohydride.

Methodology:

-

Glassware Preparation: Ensure all glassware, including the NMR tube and cap, is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator. Specialized NMR tubes with a valve, such as a J. Young tube, are highly recommended.[3]

-

Inert Atmosphere: All manipulations should be performed in a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.

-

Solvent Preparation: Use fresh, anhydrous deuterated THF (THF-d₈). It is advisable to degas the solvent via several freeze-pump-thaw cycles.

-

Sample Transfer:

-

If using a commercial solution of Li(C₂H₅)₃BH in THF, draw the required amount into a gas-tight syringe under an inert atmosphere.

-

Transfer the solution directly into the NMR tube, which is being flushed with the inert gas.

-

-

Sealing the Tube:

-

If using a J. Young tube, securely close the valve.

-

If using a standard NMR tube, cap it with a tight-fitting, non-reactive cap and then wrap the cap and the top of the tube with Parafilm as a secondary seal.

-

-

Data Acquisition: Acquire the ¹H, ¹¹B, and ⁷Li NMR spectra. For ¹¹B NMR, a broad spectral width should be used initially to locate the signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For Lithium triethylborohydride, the most characteristic feature is the B-H stretching vibration.

Interpreting the Vibrational Landscape

The IR spectrum of the [BH(C₂H₅)₃]⁻ anion will be dominated by vibrations associated with the B-H bond and the C-H bonds of the ethyl groups.

-

B-H Stretching: The B-H stretching vibration in tetracoordinate borohydrides typically appears in the region of 2200-2400 cm⁻¹. The exact position is sensitive to the electronic environment; the electron-donating ethyl groups are expected to slightly lower the frequency of this vibration compared to the unsubstituted [BH₄]⁻ anion.

-

C-H Stretching: The C-H stretching vibrations of the ethyl groups will appear in their characteristic region, typically between 2850 and 3000 cm⁻¹.

-

Deformation Modes: B-H bending and C-H bending (scissoring, wagging, etc.) vibrations will be present at lower frequencies in the fingerprint region (<1500 cm⁻¹).

Table 2: Predicted IR Absorption Frequencies for Lithium Triethylborohydride

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | From the ethyl groups. |

| B-H Stretch | 2200 - 2400 | Strong, Broad | This is a highly characteristic peak for borohydrides. |

| C-H Bend | ~1375 - 1470 | Medium | Scissoring and bending modes of the CH₂ and CH₃ groups. |

| B-H Bend | ~1100 - 1300 | Medium-Strong | Deformation modes of the B-H bond. |

Experimental Protocol: IR Sample Preparation

Given the air- and moisture-sensitive nature of Lithium triethylborohydride, sample preparation for IR spectroscopy requires special care. The use of standard KBr pellets is generally not advised due to the hygroscopic nature of KBr and the reactivity of the borohydride.

Methodology (Nujol Mull):

-

Inert Atmosphere: Perform all steps inside a glovebox.

-

Mulling Agent: Use dry mineral oil (Nujol) as the mulling agent.

-

Sample Preparation:

-

If starting with a solution of Li(C₂H₅)₃BH in THF, the THF must first be removed under vacuum to obtain the neat compound (handle with extreme care as it is pyrophoric).

-

Place a small amount of the neat compound on a polished salt plate (e.g., NaCl or KBr).

-

Add a drop of dry Nujol and grind the mixture with another salt plate to create a uniform, thin paste (a mull).

-

-

Data Acquisition: Place the "sandwich" of the two salt plates with the mull in the spectrometer and acquire the IR spectrum. A background spectrum of Nujol between salt plates should also be acquired and subtracted from the sample spectrum.

Visualization of Workflows

Logical Flow for Spectroscopic Analysis

The following diagram illustrates the decision-making process and workflow for the complete spectroscopic characterization of an air-sensitive compound like Lithium triethylborohydride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lithium triethylborohydride as catalyst for solvent-free hydroboration of aldehydes and ketones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Lithium triethylborohydride-promoted hydroboration of alkenes with dialkoxyboranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Sodium triethylborohydride - Wikipedia [en.wikipedia.org]

- 6. Catalyst-free and solvent-free hydroboration of aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sodium triethylborohydride [myskinrecipes.com]

A Computational Lens on the Reactivity of Lithium Triethylborohydride (LiTEBH): An In-Depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Lithium triethylborohydride (LiBHEt₃), widely known by its trade name Superhydride®, stands as one of the most potent and selective nucleophilic reducing agents in the synthetic chemist's arsenal. Its remarkable reactivity, often surpassing that of common reagents like lithium aluminum hydride, allows for transformations that are otherwise challenging. Despite its broad utility, a deep, mechanistic understanding of LiTEBH's reactivity at the molecular level remains a subject of ongoing exploration. This technical guide provides a comprehensive overview of the computational approaches used to investigate the reactivity of LiTEBH. We will delve into the theoretical underpinnings of its reactivity, explore the computational methodologies best suited for its study, and present a computationally-informed perspective on its reaction mechanisms with various organic functional groups. This guide is intended to serve as a valuable resource for researchers seeking to leverage computational chemistry to rationalize and predict the outcomes of LiTEBH-mediated reactions, ultimately enabling more efficient and targeted synthetic strategies.

Introduction: The Power and Puzzle of Superhydride®

Since its discovery, LiTEBH has been recognized for its exceptional nucleophilic character. It readily reduces a wide array of functional groups, including sterically hindered ketones, esters, lactones, and alkyl halides, often with high chemo- and stereoselectivity. The presence of the three electron-donating ethyl groups on the boron atom increases the electron density on the hydride, making it a significantly more powerful hydride donor than the parent borohydride anion.

However, the very features that make LiTEBH so reactive also render its mechanistic pathways complex and challenging to probe through purely experimental means. The transient nature of the intermediates, the significant influence of the solvent, and the propensity of organolithium reagents to form aggregates in solution all contribute to a complex interplay of factors that govern the outcome of a reaction.[1][2] It is in this context that computational chemistry emerges as a powerful tool, offering a window into the fleeting world of transition states and reaction intermediates.[3][4] By modeling these systems at the quantum mechanical level, we can begin to unravel the subtleties of LiTEBH's reactivity.

Core Computational Methodologies for Studying LiTEBH Reactivity

The accurate computational modeling of LiTEBH's reactivity hinges on the selection of appropriate theoretical methods and models that can capture the intricate electronic and structural dynamics of the reactions.

Quantum Chemical Methods

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying reaction mechanisms.[3] Its balance of computational cost and accuracy makes it well-suited for systems of the size and complexity of LiTEBH reactions. Commonly employed functionals for this type of chemistry include:

-

B3LYP : A hybrid functional that has a long track record of providing reliable results for a wide range of organic reactions.

-

M06-2X : A meta-hybrid GGA functional that often provides improved accuracy for main-group chemistry, non-covalent interactions, and thermochemistry.

-

ωB97X-D : A range-separated hybrid functional with an empirical dispersion correction, making it suitable for systems where non-covalent interactions are important.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) , can offer higher accuracy than DFT, particularly for systems where electron correlation is critical. However, the increased computational cost of MP2 often limits its application to smaller model systems or for benchmarking DFT results.

Basis Sets

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For reactions involving anionic species and the transfer of a hydride, it is crucial to use basis sets that include both polarization and diffuse functions. Common choices include:

-

Pople-style basis sets : 6-31G(d), 6-31+G(d,p), and 6-311+G(d,p) are widely used and provide a good balance of accuracy and computational efficiency.

-

Dunning's correlation-consistent basis sets : cc-pVDZ and cc-pVTZ offer a systematic way to converge towards the complete basis set limit, providing higher accuracy at a greater computational cost.

Modeling Solvent Effects

The solvent plays a critical role in the reactivity of LiTEBH, influencing the stability of charged intermediates and the aggregation state of the reagent.[5][6] Computational models can account for solvation in two primary ways:

-

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) , represent the solvent as a continuous dielectric medium.[7][8] They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models : In this approach, a number of solvent molecules are explicitly included in the quantum mechanical calculation. This allows for the modeling of specific hydrogen bonds or other direct interactions between the solvent and the reacting species, which can be crucial for accurate results.[9] A hybrid approach, combining an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, often provides the best balance of accuracy and computational feasibility.

A Computationally-Informed View of LiTEBH Reaction Mechanisms

By applying the computational methodologies described above, we can gain valuable insights into the mechanisms of LiTEBH reactions. While dedicated computational studies on LiTEBH are still emerging, we can extrapolate from studies of analogous borohydrides and fundamental principles of reactivity.[10][11][12]

The Nature of the Reactive Species: Monomers, Dimers, and Aggregates

Like many organolithium reagents, LiTEBH is known to exist as aggregates in solution.[1] The degree of aggregation is influenced by the solvent and the concentration of the reagent. Computational studies on similar lithium compounds have shown that the reactivity of different aggregates can vary significantly.[13][14] It is generally believed that the monomeric form of the reagent is the most reactive species.

Caption: Aggregation-deaggregation equilibrium of LiTEBH in solution.

Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones by borohydrides is a classic example of nucleophilic addition. Computational studies on the reduction of carbonyls by NaBH₄ have elucidated the key steps of the mechanism.[10][11] A similar pathway is expected for LiTEBH, with the key difference being the enhanced nucleophilicity of the hydride.

The reaction is believed to proceed through a transition state where the hydride is transferred from the boron to the carbonyl carbon. The lithium cation plays a crucial role in coordinating to the carbonyl oxygen, thereby activating it towards nucleophilic attack.[10]

Caption: Simplified workflow for modeling carbonyl reduction by LiTEBH.

The reduction of esters to primary alcohols is a more complex process that involves two hydride transfers.[15][16] The first hydride addition leads to a hemiacetal-like intermediate, which then collapses to release an alkoxide and form an aldehyde. The aldehyde is then rapidly reduced by a second equivalent of LiTEBH to the primary alcohol.

SN2 Displacement of Alkyl Halides

LiTEBH is a formidable nucleophile in SN2 reactions, capable of displacing halides and other leaving groups from even sterically hindered substrates.[17] Computational studies of SN2 reactions have provided a detailed picture of the backside attack mechanism, where the nucleophile approaches the carbon center from the side opposite to the leaving group.[7][8][18][19]

The transition state for an SN2 reaction with LiTEBH would involve the simultaneous formation of the C-H bond and the breaking of the C-X (where X is the leaving group) bond. The highly nucleophilic nature of the hydride in LiTEBH leads to a lower activation barrier for this process compared to less potent hydride donors.

Quantitative Insights: Thermodynamics and Kinetics

Computational chemistry allows for the quantitative prediction of the thermodynamic and kinetic parameters that govern a reaction.[20][21][22]

| Parameter | Description | Computational Method |

| Reaction Energy (ΔE) | The difference in energy between the products and reactants. A negative value indicates an exothermic reaction. | Geometry optimization and frequency calculation of reactants and products. |

| Activation Energy (Eₐ) | The energy barrier that must be overcome for a reaction to occur. | Locating the transition state structure and performing a frequency calculation. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to predict the spontaneity of a reaction. | Calculated from the electronic energy, zero-point vibrational energy, and thermal corrections. |

By calculating these parameters for different potential reaction pathways, we can predict the most likely mechanism and the expected product distribution. For LiTEBH, we would anticipate that the calculated activation energies for hydride transfer are significantly lower than for other borohydrides, consistent with its observed high reactivity.[23][24]

A Practical Guide to Modeling a LiTEBH Reaction

Here, we outline a general workflow for setting up a computational study of a LiTEBH-mediated reaction.

Step 1: Define the Reaction and Build the Reactant Molecules

-

Choose the specific reaction you want to study (e.g., the reduction of cyclohexanone by LiTEBH).

-

Build the 3D structures of the reactant molecules (cyclohexanone and LiTEBH) using a molecular modeling program.

Step 2: Choose the Computational Method and Basis Set

-

Select an appropriate level of theory (e.g., B3LYP/6-31+G(d,p)).

-

Specify the solvent model (e.g., PCM for THF).

Step 3: Optimize the Geometry of the Reactants and Products

-

Perform a geometry optimization calculation for each reactant and product molecule to find their lowest energy structures.

-

Perform a frequency calculation to confirm that the optimized structures are true minima on the potential energy surface (i.e., they have no imaginary frequencies).

Step 4: Locate the Transition State

-

Propose an initial guess for the transition state structure based on chemical intuition.

-

Use a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to locate the transition state.

-

Perform a frequency calculation on the transition state structure to confirm that it is a true first-order saddle point (i.e., it has exactly one imaginary frequency).

Step 5: Calculate the Reaction Pathway

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation to connect the transition state to the reactants and products, confirming that the located transition state is the correct one for the desired reaction.

Step 6: Analyze the Results

-

Calculate the reaction and activation energies.

-

Visualize the structures of the reactants, transition state, and products.

-

Analyze the electronic structure of the transition state to gain further insight into the reaction mechanism.

Caption: A typical computational workflow for studying a chemical reaction.

Conclusion and Future Directions

Computational chemistry provides an indispensable framework for understanding the intricate reactivity of powerful reagents like LiTEBH. While direct computational studies on Superhydride® are still relatively scarce, the principles and methodologies developed for analogous systems offer a robust foundation for its investigation. By combining theoretical calculations with experimental observations, we can build a comprehensive picture of the factors that govern its reactivity, including the nature of the active species, the role of the solvent and counterion, and the detailed topography of the reaction's potential energy surface.

Future computational work in this area will likely focus on:

-

Explicitly modeling the aggregation and deaggregation of LiTEBH in different solvents.

-

Investigating the role of Lewis acid additives in modulating the reactivity and selectivity of LiTEBH. [25][26]

-

Applying higher-level computational methods to benchmark the accuracy of DFT for these systems.

-

Using molecular dynamics simulations to explore the dynamic aspects of LiTEBH reactions.

As computational power continues to grow and theoretical methods become more sophisticated, we can anticipate that computational chemistry will play an increasingly vital role in the rational design of new synthetic methodologies and the optimization of existing ones, with the powerful reactivity of reagents like LiTEBH at the forefront of these endeavors.

References

-

The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Available at: [Link]

-

Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Thermodynamic and kinetic hydricity of transition metal hydrides - ResearchGate. Available at: [Link]

-

Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. Available at: [Link]

-

Kinetics of Hydride Transfer from Catalytic Metal-Free Hydride Donors to CO2. ACS Catalysis. Available at: [Link]

-

Computational Methods in Chemical Kinetics - Fiveable. Available at: [Link]

-

Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase - PMC. Available at: [Link]

-

Insight into the kinetics and thermodynamics of the hydride transfer reactions between quinones and lumiflavin: a density functional theory study - PubMed. Available at: [Link]

-

Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - ResearchGate. Available at: [Link]

-

Thermodynamic and kinetic hydricity of transition metal hydrides - RSC Publishing. Available at: [Link]

-

Correlating Thermodynamic and Kinetic Hydricities of Rhenium Hydrides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed. Available at: [Link]

-

Organolithium reagent - Wikipedia. Available at: [Link]

-

Hydride Transfer Reactions - Hazari Group - Yale University. Available at: [Link]

-

Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed. Available at: [Link]

-

DFT calculations of transition states for hydride transfer in the acetophenone series. - ResearchGate. Available at: [Link]

-

Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan) - YouTube. Available at: [Link]

-

The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog. Available at: [Link]

-

A stereoselective hydride transfer reaction with contributions from attractive dispersion force control - Chemical Communications (RSC Publishing). Available at: [Link]

-

Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Available at: [Link]

-

Scope of reactivity of organolithiums with α,β‐unsaturated carbonyls on... - ResearchGate. Available at: [Link]

-

Hydrogen evolution, electron-transfer, and hydride-transfer reactions in a nickel–iron hydrogenase model complex: a theoretical study of the distinctive reactivities for the conformational isomers of nickel–iron hydride - Dalton Transactions (RSC Publishing). Available at: [Link]

-

Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing). Available at: [Link]

-

the sn2 reaction: a theoretical-computational analysis of a simple and very interesting mechanism - Sciforum. Available at: [Link]

-

Coordination of LiH Molecules to Mo≣Mo Bonds: Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4, and Mo6Li9H18 Clusters | Journal of the American Chemical Society. Available at: [Link]

-

Theoretical study of SN2 reactions. Ab initio computations on HF and CI level. Available at: [Link]

-

Stabilization of NaBH 4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - ResearchGate. Available at: [Link]

-

The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - MDPI. Available at: [Link]

-

NMR Evidence for the Formation of Novel Mixed Lithium Hydride/Lithium tert-Butoxide Aggregates | Journal of the American Chemical Society. Available at: [Link]

-

Calculation of properties of crystalline lithium hydride using correlated wave function theory. Available at: [Link]

-

The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - ResearchGate. Available at: [Link]

-

Processes at lithium-hydride/deuteride surfaces upon low energy impact of H/D - Frontiers. Available at: [Link]

-

Mechanical and Thermal Dehydrogenation of Lithium Alanate (LiAlH 4 ) and Lithium Amide (LiNH 2 ) Hydride Composites - MDPI. Available at: [Link]

-

Coordination of LiH Molecules to Mo≣Mo Bonds: Experimental and Computational Studies on Mo2LiH2, Mo2Li2H4, and Mo6Li9H18 Clusters - PMC - PubMed Central. Available at: [Link]

-

The SN2 Reaction Mechanism - Master Organic Chemistry. Available at: [Link]

-

Thermal and mechanically activated decomposition of LiAlH 4 - ResearchGate. Available at: [Link]

-

Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Available at: [Link]

-

Direct Synthesis of LiAlH 4 from Ti-Doped Active LiAl Alloy - MDPI. Available at: [Link]

-

Lewis Acid-Driven Inverse Hydride Shuttle Catalysis - PubMed. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. - ResearchGate. Available at: [Link]

-

Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Lewis Acid‐Driven Inverse Hydride Shuttle Catalysis - ResearchGate. Available at: [Link]

-

Computational Study on the Proton Reduction Potential of Co, Rh, and Ir Molecular Electrocatalysts for the Hydrogen Evolution Reaction - PMC. Available at: [Link]

Sources

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grnjournal.us [grnjournal.us]

- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. mdpi.com [mdpi.com]

- 9. The mechanism of borohydride reductions. Part 1: ethanal. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. par.nsf.gov [par.nsf.gov]

- 22. Thermodynamic and kinetic hydricity of transition metal hydrides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Hydride Transfer Reactions | Hazari Group [hazarigroup.yale.edu]

- 25. Lewis Acid-Driven Inverse Hydride Shuttle Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Super-Hydride (Lithium Triethylborohydride): A Technical Guide to its Early Development and Application

This guide provides an in-depth analysis of the early research and development of Lithium Triethylborohydride (LiEt₃BH), commercially known as Super-Hydride®. It explores the scientific context for its creation, its synthesis, the mechanistic basis for its powerful reactivity, and its initial applications that established it as an indispensable tool in organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this potent and selective reducing agent.

Part 1: The Quest for a Superior Hydride: Bridging a Reagent Gap

The mid-20th century saw the landscape of synthetic organic chemistry revolutionized by the discovery of two cornerstone hydride reducing agents: Sodium Borohydride (NaBH₄) in 1942 and Lithium Aluminum Hydride (LiAlH₄, LAH) in 1945.[1][2] These reagents, however, represented two extremes of a reactivity spectrum.[3] LAH, while immensely powerful, was often too reactive and lacked the chemoselectivity required for complex polyfunctional molecules. Conversely, NaBH₄ was a mild and safe reagent but was incapable of reducing less reactive functional groups like esters, amides, or alkyl halides.

This created a significant gap in the synthetic chemist's toolkit. The need for reagents with intermediate and tunable reactivity spurred a systematic investigation, spearheaded by the laboratory of Nobel laureate Herbert C. Brown.[3][4] The central hypothesis was that modifying the electronic and steric environment of the boron or aluminum center could modulate the hydridic character of the B-H or Al-H bond. Replacing hydrogens with electron-donating alkyl groups was predicted to increase the electron density at the boron center, making the attached hydride more "naked," nucleophilic, and thus, more reactive.[1][2] This line of inquiry directly led to the development of lithium trialkylborohydrides, the most prominent of which became Lithium Triethylborohydride, aptly nicknamed "Super-Hydride" for its exceptional power.[1]

Part 2: Genesis, Synthesis, and Core Properties

Introduced in the 1970s by H. C. Brown and his collaborators, Super-Hydride was the culmination of this systematic search for more powerful hydride donors.[5]

Synthesis

The preparation of Super-Hydride is remarkably efficient and clean, involving the reaction of commercially available lithium hydride (LiH) with triethylborane (Et₃B) in an ethereal solvent, typically tetrahydrofuran (THF).[6][7]

LiH + (C₂H₅)₃B → Li(C₂H₅)₃BH

The reaction proceeds to near-quantitative yield, and after filtering any excess LiH, a clear, stable solution of LiEt₃BH in THF is obtained.[6] It is typically marketed and used as a 1.0 M solution in THF.[5][7]

Physicochemical Properties

The essential properties of Super-Hydride are summarized in the table below. Its most critical characteristic from a practical standpoint is its pyrophoric nature, reacting violently with protic sources like water and air.[7][8]

| Property | Value |

| IUPAC Name | Lithium triethyl(hydro)borate(1-) |

| Common Names | Super-Hydride®, LiTEBH |

| CAS Number | 22560-16-3 |

| Chemical Formula | Li(C₂H₅)₃BH |

| Molar Mass | 105.95 g/mol |

| Appearance | Colorless to pale yellow liquid solution in THF |

| Density | ~0.890 g/cm³ (for 1.0 M solution in THF) |

| Solubility | Reacts violently with water and protic solvents |

| Key Hazards | Pyrophoric, Water-Reactive, Corrosive |

Part 3: The Source of "Super" Reactivity: A Mechanistic Insight

The enhanced reactivity of Super-Hydride is a direct consequence of its electronic structure. The three electron-donating ethyl groups on the boron atom push electron density towards the boron, which in turn increases the electron density and polarization of the boron-hydrogen (B-H) bond.[6] This makes the hydride ion (H⁻) exceptionally labile and highly nucleophilic—far more so than the hydrides in LiBH₄ or even LiAlH₄.

This heightened nucleophilicity makes Super-Hydride one of the most powerful nucleophiles known for Sₙ2 displacement reactions.[9] In the reduction of a carbonyl, the reaction is thought to proceed via coordination of the Lewis acidic lithium cation to the carbonyl oxygen, followed by the irreversible transfer of the highly reactive hydride to the electrophilic carbonyl carbon.

Part 4: Foundational Applications in Organic Synthesis

Early research quickly established Super-Hydride as a uniquely capable reagent for transformations that were difficult or impossible with other hydrides.

A. Reductive Dehalogenation of Alkyl Halides

One of the first and most striking applications of Super-Hydride was in the hydrogenolysis of alkyl halides. It proved to be an exceptionally powerful nucleophile for Sₙ2 displacement of halides (I > Br > Cl).[9][10] Its efficacy extends even to sterically hindered substrates like neopentyl bromide and secondary cycloalkyl halides, which are notoriously resistant to reduction by LiAlH₄.[9] This clean and rapid reaction provided a superior method for dehalogenation under mild conditions.[9][10]

Representative Protocol: Reduction of 1-Bromooctane

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with an argon inlet, and a rubber septum is assembled.

-

Inert Atmosphere: The system is thoroughly flushed with dry argon or nitrogen.

-

Reagent Addition: Anhydrous THF is introduced via syringe, followed by 1-bromooctane.

-

Reduction: The flask is cooled in an ice bath (0 °C). A 1.0 M solution of Super-Hydride® in THF (e.g., 1.1 equivalents) is added dropwise via syringe while maintaining the inert atmosphere.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching & Workup: The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C. The mixture is then oxidized by adding aqueous NaOH followed by the slow addition of 30% hydrogen peroxide.

-

Extraction & Isolation: The aqueous layer is extracted with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield n-octane.

B. Reduction of Sterically Hindered Carbonyls

Super-Hydride excels at reducing sterically demanding aldehydes and ketones to their corresponding alcohols.[7] Its small size combined with its high reactivity allows it to access sterically shielded carbonyl carbons where bulkier reagents fail.

C. Regioselective Cleavage of Epoxides

The reagent demonstrates excellent regioselectivity in the ring-opening of epoxides. Following the principles of an Sₙ2 reaction, the hydride attacks the least sterically hindered carbon atom of the epoxide ring, leading to the formation of the more substituted alcohol—a crucial transformation in the synthesis of complex natural products.[7][11]

D. Chemoselectivity

Despite its power, early studies revealed a useful degree of chemoselectivity. Super-Hydride rapidly reduces esters, lactones, and tertiary amides.[6][12] However, it does not reduce carboxylic acids (it simply deprotonates them to form lithium carboxylates) and is unreactive towards acetals and ketals, allowing for selective reductions in the presence of these protecting groups.[6][7]

Part 5: Critical Safety Protocols: Handling a Pyrophoric Reagent

The high reactivity of Super-Hydride necessitates strict and unwavering adherence to safety protocols. It is classified as a pyrophoric substance, meaning it can ignite spontaneously upon contact with air or moisture.[8][13][14]

-

Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8][15]

-

Personal Protective Equipment (PPE): A flame-resistant (FR) lab coat, chemical splash goggles, and a face shield are mandatory.[8][13] Standard nitrile gloves should be worn, with consideration for heavier, fire-resistant outer gloves during transfers.

-

Syringe Techniques: Reagent transfer must be done using well-dried syringes and double-tipped needles (cannula).[13] The Sure/Seal™ packaging system in which it is often sold is designed for this purpose.

-

Quenching: Reactions must be quenched slowly and cautiously at low temperatures. A common method is the slow addition of isopropanol, followed by water, and then an oxidative workup if boron byproducts need to be removed.

-

Spill & Fire Response: The work area must be clear of combustible materials. A Class D fire extinguisher (for reactive metals) or containers of dry sand, powdered lime, or Met-L-X must be immediately accessible. Never use a water or carbon dioxide extinguisher , as they will react violently with the reagent.[8][15]

Part 6: Conclusion

The early research into Lithium Triethylborohydride was a landmark achievement in physical organic and synthetic chemistry. It was not just the discovery of a new molecule, but the successful validation of a design principle: that the reactivity of hydride reagents could be rationally tuned. Super-Hydride filled a critical void, providing chemists with a tool of immense power but also, in many cases, predictable and useful selectivity. Its ability to perform challenging reductions on hindered substrates and alkyl halides under mild conditions cemented its role as an essential reagent, paving the way for the synthesis of countless complex molecules in research, drug development, and materials science.

References

-

Lithium triethylborohydride. (n.d.). chemeurope.com. Retrieved January 7, 2026, from [Link]

-

Brown, H. C. (1982). Super Hydrides. DTIC. Retrieved January 7, 2026, from [Link]

-

Lithium triethylborohydride. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Lithium triethylborohydride. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

-

Lithium triethylborohydride, LiTEBH, Superhydride. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-